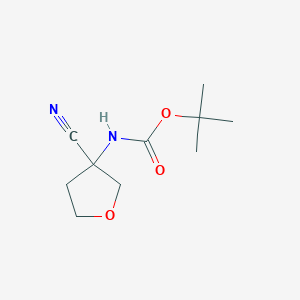
tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Overview
Description
tert-butyl n-(3-cyanooxolan-3-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanotetrahydrofuran moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate typically involves the reaction of 3-aminotetrahydrofuran-3-carbonitrile with di-tert-butyl dicarbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatography on silica gel with a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient purification techniques and the recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-butyl n-(3-cyanooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Reduction Reactions: It can be reduced using hydrogenation in the presence of catalysts like Raney Nickel.
Common Reagents and Conditions
Di-tert-butyl dicarbonate: Used in the synthesis of the compound.
Raney Nickel: Used as a catalyst in reduction reactions.
Ethyl acetate and petroleum ether: Used in the purification process.
Major Products Formed
The major products formed from the reactions of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate depend on the specific reaction conditions. For example, reduction reactions can yield amine derivatives.
Scientific Research Applications
tert-butyl n-(3-cyanooxolan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate involves its reactivity as a carbamate. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The carbamate group can undergo hydrolysis, releasing the amine and carbon dioxide. This property is exploited in its use as a protecting group for amines, where it can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group, but with different reactivity and removal conditions.
Ethyl carbamate: Used in various chemical syntheses, but with different steric and electronic properties compared to tert-butyl carbamate.
Uniqueness
tert-butyl n-(3-cyanooxolan-3-yl)carbamate is unique due to the presence of the cyanotetrahydrofuran moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry, particularly for applications requiring selective protection and deprotection of amines.
Properties
IUPAC Name |
tert-butyl N-(3-cyanooxolan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYMWAOQMEASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















